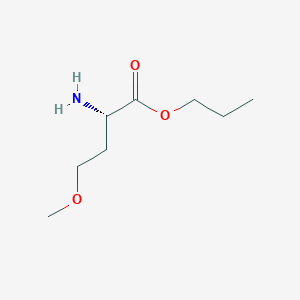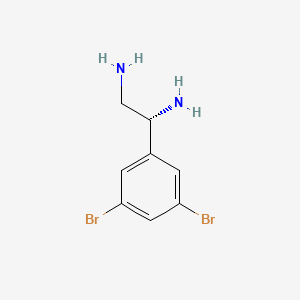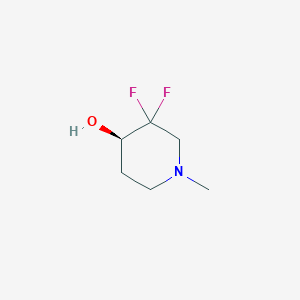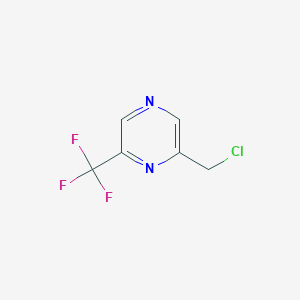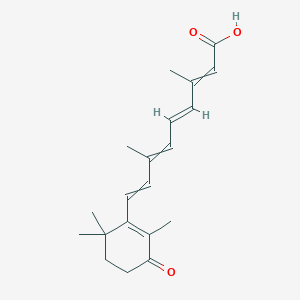
4-Oxo-isotretinoin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isotretinoin is widely known for its effectiveness in treating severe acne and other dermatological conditions . The compound plays a significant role in the pharmacokinetics and therapeutic effects of isotretinoin.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Oxo-isotretinoin is primarily synthesized through the oxidation of isotretinoin. The process involves the use of specific oxidizing agents and controlled reaction conditions to ensure the conversion of isotretinoin to its 4-oxo form . The reaction typically employs reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale oxidation processes. The use of high-performance liquid chromatography (HPLC) is common to purify the compound and ensure its quality and consistency .
Análisis De Reacciones Químicas
Types of Reactions: 4-Oxo-isotretinoin undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of 4-oxo-all-trans-retinoic acid.
Reduction: Reduction reactions can convert this compound back to isotretinoin or other retinoid derivatives.
Substitution: The compound can participate in substitution reactions, particularly involving its carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride under controlled conditions.
Substitution: Various nucleophiles can react with the carboxylic acid group under appropriate conditions.
Major Products Formed:
4-Oxo-all-trans-retinoic acid: Formed through further oxidation.
Isotretinoin: Formed through reduction reactions.
Aplicaciones Científicas De Investigación
4-Oxo-isotretinoin has a wide range of applications in scientific research, including:
Chemistry: Used as a reference compound in analytical studies and for the synthesis of other retinoid derivatives.
Biology: Studied for its effects on cellular differentiation and proliferation.
Industry: Utilized in the formulation of pharmaceutical products and as a quality control standard in the production of isotretinoin-based medications.
Mecanismo De Acción
4-Oxo-isotretinoin exerts its effects by interacting with nuclear receptors, particularly retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These interactions regulate gene transcription and influence cellular processes such as differentiation, proliferation, and apoptosis . The compound’s ability to modulate these pathways underlies its therapeutic effects in treating acne and other conditions.
Comparación Con Compuestos Similares
Isotretinoin (13-cis-retinoic acid): The parent compound of 4-oxo-isotretinoin, widely used in acne treatment.
All-trans-retinoic acid (tretinoin): Another retinoid with similar therapeutic effects but different pharmacokinetic properties.
Alitretinoin (9-cis-retinoic acid): Used in the treatment of chronic hand eczema and other conditions.
Uniqueness: this compound is unique due to its specific metabolic pathway and its role as a major active metabolite of isotretinoin. Its distinct pharmacokinetic profile and ability to interact with nuclear receptors make it a valuable compound in both research and therapeutic applications .
Propiedades
Fórmula molecular |
C20H26O3 |
|---|---|
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
(4E)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C20H26O3/c1-14(7-6-8-15(2)13-19(22)23)9-10-17-16(3)18(21)11-12-20(17,4)5/h6-10,13H,11-12H2,1-5H3,(H,22,23)/b8-6+,10-9?,14-7?,15-13? |
Clave InChI |
GGCUJPCCTQNTJF-IPLAXSRNSA-N |
SMILES isomérico |
CC1=C(C(CCC1=O)(C)C)C=CC(=C/C=C/C(=CC(=O)O)C)C |
SMILES canónico |
CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(morpholin-4-yl)-N-{(E)-[4-(propan-2-yl)phenyl]methylidene}aniline](/img/structure/B12441741.png)


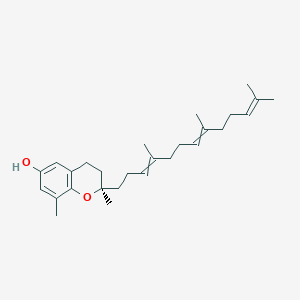
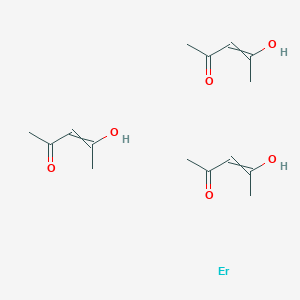


![[1-(2-Amino-phenyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B12441802.png)
![Tert-butyl (3S)-3-[(2-nitrophenyl)amino]pyrrolidine-1-carboxylate](/img/structure/B12441810.png)
![N-(4-Methoxyphenyl)-N-[1-(trifluoromethyl)-3-butenyl]amine hydrochloride](/img/structure/B12441813.png)
